Cas no 2090178-03-1 (methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate)

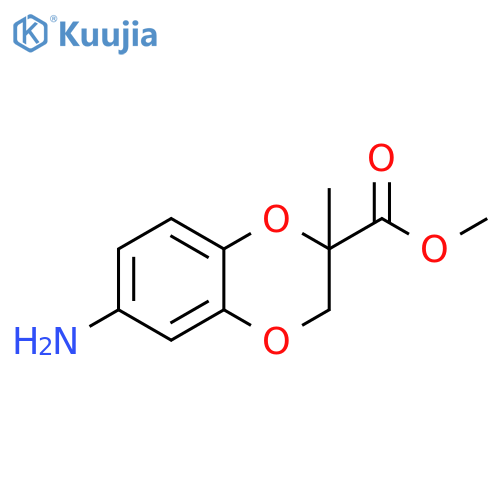

2090178-03-1 structure

商品名:methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

CAS番号:2090178-03-1

MF:C11H13NO4

メガワット:223.225223302841

CID:5173873

methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzodioxin-2-carboxylic acid, 6-amino-2,3-dihydro-2-methyl-, methyl ester

- methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

-

- インチ: 1S/C11H13NO4/c1-11(10(13)14-2)6-15-9-5-7(12)3-4-8(9)16-11/h3-5H,6,12H2,1-2H3

- InChIKey: HGXWFHZWLKAXPL-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(N)C=C2OCC1(C)C(OC)=O

methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329265-1g |

methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate |

2090178-03-1 | 1g |

$0.0 | 2023-09-04 | ||

| Enamine | EN300-329265-1.0g |

methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate |

2090178-03-1 | 1.0g |

$0.0 | 2023-02-23 |

methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2090178-03-1 (methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 152840-81-8(Valine-1-13C (9CI))

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量